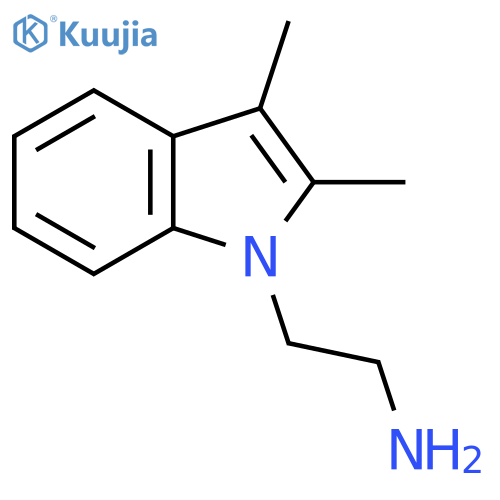Cas no 901271-89-4 (2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine)

901271-89-4 structure
商品名:2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- F8889-8207
- 901271-89-4
- 2-(2,3-dimethylindol-1-yl)ethanamine
- 2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
- AKOS004118419
- starbld0026837
- 1H-Indole-1-ethanamine, 2,3-dimethyl-
-
- インチ: 1S/C12H16N2/c1-9-10(2)14(8-7-13)12-6-4-3-5-11(9)12/h3-6H,7-8,13H2,1-2H3
- InChIKey: LIODACQLLRRNBZ-UHFFFAOYSA-N
- ほほえんだ: N1(CCN)C(C)=C(C)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 188.131348519g/mol
- どういたいしつりょう: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.07±0.1 g/cm3(Predicted)
- ふってん: 347.2±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.94±0.10(Predicted)
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8889-8207-0.25g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 95%+ | 0.25g |
$295.0 | 2023-09-05 | |
| Life Chemicals | F8889-8207-10g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 95%+ | 10g |
$1378.0 | 2023-09-05 | |
| Enamine | EN300-12400-5.0g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 5.0g |
$1076.0 | 2023-02-09 | ||
| Life Chemicals | F8889-8207-5g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 95%+ | 5g |
$984.0 | 2023-09-05 | |
| TRC | D168196-500mg |
2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Life Chemicals | F8889-8207-2.5g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 95%+ | 2.5g |
$656.0 | 2023-09-05 | |
| Life Chemicals | F8889-8207-0.5g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 95%+ | 0.5g |
$311.0 | 2023-09-05 | |
| TRC | D168196-1g |
2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 1g |
$ 475.00 | 2022-06-05 | ||
| Life Chemicals | F8889-8207-1g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 95%+ | 1g |
$328.0 | 2023-09-05 | |
| Enamine | EN300-12400-2.5g |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine |
901271-89-4 | 2.5g |
$849.0 | 2023-02-09 |
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
901271-89-4 (2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量